molecular formula C20H26N4O3 B6426483 3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201781-24-8

3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6426483
CAS No.: 2201781-24-8
M. Wt: 370.4 g/mol
InChI Key: SDZDEWGOUZTLAF-UHFFFAOYSA-N
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Description

3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.20049070 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters . This compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic neurotransmission . Additionally, it may interact with other hydrolases and esterases, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cholinergic signaling by inhibiting butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This elevation in acetylcholine can enhance cholinergic neurotransmission, potentially improving cognitive functions and memory. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity on butyrylcholinesterase . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term effects on cellular function include sustained enhancement of cholinergic signaling and potential neuroprotective properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits butyrylcholinesterase, enhancing cholinergic neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cholinergic overstimulation and potential neurotoxicity. Threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic neurotransmission. The compound interacts with butyrylcholinesterase, inhibiting its activity and affecting the hydrolysis of acetylcholine . This interaction influences metabolic flux and metabolite levels, leading to increased acetylcholine concentrations in synaptic clefts. Additionally, the compound may interact with other enzymes and cofactors, modulating various biochemical pathways and metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound moderately crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound may be transported by specific transporters or bind to proteins that facilitate its localization and accumulation in target tissues. These interactions influence the compound’s distribution and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with butyrylcholinesterase may localize it to synaptic clefts, where it can effectively inhibit the enzyme and enhance cholinergic signaling . Additionally, the compound’s subcellular localization may influence its interactions with other biomolecules, modulating its overall biochemical effects.

Properties

IUPAC Name

5-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-27-13-12-23-20(26)24(17-9-10-17)18(21-23)16-8-5-11-22(14-16)19(25)15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZDEWGOUZTLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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